2-Methoxy-3-(methoxycarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-methoxy-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSYICBNQHHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Bromo-2-methoxybenzoate
The precursor methyl 3-bromo-2-methoxybenzoate is synthesized via sequential bromination, methylation, and esterification:
Bromination of Salicylic Acid :
Salicylic acid (2-hydroxybenzoic acid) undergoes electrophilic bromination using Br₂ in acetic acid, yielding 3-bromo-2-hydroxybenzoic acid. The hydroxyl group directs bromination to the ortho position (C3).Methylation of the Hydroxyl Group :
Treatment with methyl iodide and potassium carbonate in acetone converts the hydroxyl group to methoxy, producing 3-bromo-2-methoxybenzoic acid.Esterification of the Carboxylic Acid :
Reaction with thionyl chloride (SOCl₂) in methanol forms the methyl ester, yielding methyl 3-bromo-2-methoxybenzoate. This step mirrors esterification methods described in patent CN104277060A, which reported yields exceeding 80% under similar conditions.
Miyaura Borylation
The bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂):
Reaction Conditions :
- Catalyst: Pd(dppf)Cl₂
- Base: KOAc
- Solvent: 1,4-Dioxane
- Temperature: 80–100°C
- Time: 12–24 hours
Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronic acid pinacol ester. Acidic hydrolysis (HCl) converts the ester to boronic acid.
Hypothetical Yield : 70–85%, based on analogous Miyaura borylation reactions.
Nitration and Esterification of Boronic Acid Precursors
An alternative approach adapts methodologies from patent CN104277060A, which synthesizes 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride. Modifying this route eliminates the hydrogenation step, focusing on nitration and esterification:
Directed Ortho-Metalation
Directed metalation strategies exploit directing groups to install boronic acids at specific positions. For this compound:
- Substrate Preparation :
Methyl 2-methoxybenzoate is treated with lithium diisopropylamide (LDA) to deprotonate the position ortho to the methoxy group (C3). - Borylation :
Quenching the lithiated intermediate with trimethyl borate forms the boronic acid at C3. Subsequent oxidation or hydrolysis yields the target compound.
Limitations :
- The methoxycarbonyl group may interfere with metalation.
- Competing directing effects require precise reaction control.
Comparative Analysis of Synthetic Routes
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and methoxycarbonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Biological Research: Used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts or other reagents. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond, followed by reductive elimination to yield the final product.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development, especially for targeting biomolecules like proteins and nucleic acids.
Biological Activities
Anticancer Activity : Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a study highlighted the anticancer effects of various boronic acids, demonstrating that modifications to the boronic acid structure can enhance their selectivity and potency against different cancer cell lines .
Mechanisms of Action : The biological activity of this compound may involve several mechanisms:
- Inhibition of Proteasome Activity : By inhibiting the proteasome, these compounds can disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors.
- Interaction with Target Proteins : The boronic acid moiety can form reversible covalent bonds with specific amino acids in target proteins, altering their function and stability.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies involving breast cancer (MCF-7) and prostate cancer (PC3) cells demonstrated dose-dependent inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the introduction of methoxy and methoxycarbonyl groups enhances the compound's solubility and bioavailability while maintaining its biological activity. This modification allows for better interaction with biological targets .
Table 1: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 8.5 ± 0.5 | Proteasome inhibition |
| PC3 | 12.0 ± 1.0 | Target protein interaction | |
| A549 | 10.2 ± 0.8 | Induction of apoptosis |
Table 2: Comparison with Other Boronic Acids
| Boronic Acid Compound | Anticancer Activity | Selectivity Index |
|---|---|---|
| This compound | High | Moderate |
| 3-Benzyloxyphenylboronic acid | Moderate | High |
| Coumermycin A1 analogs | Very High | Low |
Q & A
Q. What role does this compound play in designing covalent organic frameworks (COFs) for catalytic applications?
- Methodological Answer : The boronic acid moiety enables reversible condensation with diols (e.g., 1,4-benzenediboronic acid) to form porous COFs. Post-synthetic modification (e.g., Pd nanoparticle encapsulation) enhances catalytic activity in hydrogenation reactions, characterized by BET surface area analysis and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
